3-Amino-4-(trifluoromethyl)pyridine
Overview
Description
3-Amino-4-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H5F3N2. It is a pyridine derivative characterized by the presence of an amino group at the third position and a trifluoromethyl group at the fourth position on the pyridine ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
3-Amino-4-(trifluoromethyl)pyridine is a key structural motif in active agrochemical and pharmaceutical ingredients . It is used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
The mode of action of this compound involves its interaction with organoboron reagents in the SM coupling . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the SM coupling reaction . This reaction is a key process in the synthesis of various agrochemical and pharmaceutical compounds . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in this compound contribute to its biological activities .
Pharmacokinetics
It is known that the compound should be stored under inert gas at room temperature
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the SM coupling reaction . This reaction is used in the synthesis of various agrochemical and pharmaceutical compounds . The biological activities of these compounds are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of inert gas . These factors can affect the stability and efficacy of the compound. For example, it is recommended to store the compound under inert gas at room temperature to maintain its stability .
Biochemical Analysis
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 3-Amino-4-(trifluoromethyl)pyridine in laboratory settings are not well studied. Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Metabolic Pathways
The compound is thought to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well characterized. It is believed to interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group onto a pyridine ring followed by the introduction of the amino group. One common method involves the trifluoromethylation of 4-iodopyridine, followed by amination. The reaction conditions often require the use of strong bases and specific catalysts to achieve high yields .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Derivatives with modified trifluoromethyl groups.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
3-Amino-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-Amino-3-(trifluoromethyl)pyridine
- 2-Amino-5-(trifluoromethyl)pyridine
- 3-Amino-5-(trifluoromethyl)pyridine
Comparison: 3-Amino-4-(trifluoromethyl)pyridine is unique due to the specific positioning of the amino and trifluoromethyl groups on the pyridine ring. This arrangement imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. Compared to its isomers, this compound often exhibits different chemical behaviors and biological activities, making it a valuable tool in various research and industrial applications .
Properties
IUPAC Name |
4-(trifluoromethyl)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c7-6(8,9)4-1-2-11-3-5(4)10/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DROFUWWORPKKSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371046 | |
Record name | 3-Amino-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-80-5 | |
Record name | 3-Amino-4-trifluoromethylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175204-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-4-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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